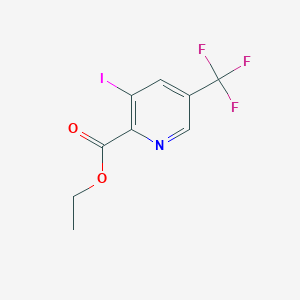
Ethyl 3-iodo-5-(trifluoromethyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-iodo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7F3INO2 It is a derivative of picolinic acid, featuring an iodine atom at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound, such as 3-chloro-5-(trifluoromethyl)picolinic acid ethyl ester. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
Ethyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted picolinates can be formed.
Coupling Products: The products of coupling reactions are typically biaryl or aryl-alkyl compounds, which can be further functionalized for various applications.
科学研究应用
Ethyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-iodo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-bromo-5-(trifluoromethyl)picolinate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Ethyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or bromine. This can lead to different reactivity and binding properties, making it a valuable compound for specific applications in research and industry .
属性
分子式 |
C9H7F3INO2 |
|---|---|
分子量 |
345.06 g/mol |
IUPAC 名称 |
ethyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7F3INO2/c1-2-16-8(15)7-6(13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3 |
InChI 键 |
QYASQGGQJZTPET-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















